BenchChemオンラインストアへようこそ!

Dephostatin

vascular smooth muscle BKCa channels tyrosine phosphatase inhibition

Dephostatin (≥98% HPLC) is a competitive PTP inhibitor validated for BKCa channel studies (100 µM efficacy equals 1 mM orthovanadate) and aflatoxin biosynthesis interrogation. Achieves superior VOCC current enhancement (+52% at 50 µM) vs. phenylarsine oxide. Essential for assays requiring post-transcriptional regulation analysis. Note: short-duration assays recommended; for extended studies, consider stabilized analogs (3,4-dephostatin).

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 151606-30-3
Cat. No. B115681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDephostatin
CAS151606-30-3
Synonymsdephostatin
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCN(C1=C(C=CC(=C1)O)O)N=O
InChIInChI=1S/C7H8N2O3/c1-9(8-12)6-4-5(10)2-3-7(6)11/h2-4,10-11H,1H3
InChIKeyHCJOLYFWJWJPTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dephostatin (CAS 151606-30-3): Chemical Profile and Procurement-Relevant Specifications for PTP Research


Dephostatin (CAS 151606-30-3, C7H8N2O3, MW 168.15) is a competitive protein tyrosine phosphatase (PTP) inhibitor originally isolated from the fermentation broth of Streptomyces sp. MJ7420NF5 [1]. The compound is characterized by a nitrosamine functional group with phenolic hydroxyl moieties and is supplied commercially as a research-grade small molecule with purity typically ≥98% by HPLC [2]. Dephostatin exhibits competitive inhibition kinetics against PTP substrates and demonstrates micromolar-range potency against PTPase prepared from human neoplastic T-cell lines [1].

Why Generic PTP Inhibitor Substitution Fails: Dephostatin Procurement Guide for Functional Selectivity


Substituting dephostatin with alternative PTP inhibitors such as sodium orthovanadate, phenylarsine oxide, or blasticidin A introduces material experimental confounds that preclude direct functional or mechanistic interchangeability. Dephostatin exhibits inhibitor-specific functional outcomes that diverge from those of structurally dissimilar PTP inhibitors in identical cellular assays, reflecting differences in potency, membrane permeability, target engagement profile, and off-target activity spectrum [1]. Furthermore, substitution with stabilized dephostatin analogs (e.g., 3,4-dephostatin or Et-3,4-dephostatin) alters both stability and PTP isoform selectivity, meaning that even within the dephostatin chemotype, the parent compound and its derivatives are not functionally equivalent reagents [2]. The following quantitative evidence establishes the specific dimensions along which dephostatin differentiates from its closest comparators, informing scientifically grounded procurement decisions.

Dephostatin (CAS 151606-30-3): Quantified Comparative Performance Data vs. Orthovanadate, Phenylarsine Oxide, and Blasticidin A


Dephostatin vs. Sodium Orthovanadate: Equivalent BKCa Channel Inhibition at 10-Fold Lower Concentration

In direct head-to-head testing using open cell-attached patch clamp recordings from rat mesenteric artery myocytes, dephostatin and sodium orthovanadate were evaluated for inhibition of large-conductance Ca2+-activated K+ channels (BKCa, 236 pS). Dephostatin at 100 µM produced -80 ± 7% channel inhibition (n=7, P<0.05), which is statistically indistinguishable from the -81 ± 3% inhibition achieved by sodium orthovanadate at 1 mM (n=10, P<0.005) [1]. This demonstrates that dephostatin achieves comparable functional efficacy at a 10-fold lower concentration (100 µM vs. 1 mM), indicating substantially greater potency on a molar basis in this vascular smooth muscle electrophysiological context.

vascular smooth muscle BKCa channels tyrosine phosphatase inhibition electrophysiology

Dephostatin vs. Phenylarsine Oxide: Superior VOCC Current Enhancement at Half the Concentration

In whole-cell voltage clamp studies of rabbit isolated ear artery smooth muscle cells, bath application of dephostatin (50 µM) increased voltage-operated calcium channel (VOCC) currents by 52%, whereas phenylarsine oxide at 100 µM produced only a 48% increase [1]. Dephostatin achieved superior VOCC current enhancement (+52% vs. +48%) while requiring only half the concentration (50 µM vs. 100 µM) of phenylarsine oxide. Both compounds were evaluated as membrane-permeant tyrosine phosphatase inhibitors under identical experimental conditions, with tyrphostin-23 pre-incubation abolishing the effects of both compounds, confirming the tyrosine phosphorylation-dependent mechanism [1].

voltage-operated calcium channels vascular smooth muscle whole-cell patch clamp tyrosine phosphorylation

Dephostatin vs. Blasticidin A: Distinct Functional Outcomes in Aflatoxin Biosynthetic Gene Regulation

In Aspergillus flavus aflatoxin production assays, both dephostatin and blasticidin A inhibited aflatoxin production without affecting fungal growth; however, the two inhibitors produced mechanistically distinct regulatory outcomes. Blasticidin A delayed the expression of aflR, which encodes the key transcription regulator of aflatoxin production, as well as aflatoxin biosynthetic enzyme genes. In contrast, dephostatin did not affect aflR or biosynthetic enzyme mRNA levels despite inhibiting aflatoxin production [1]. Additionally, differential target engagement was observed: blasticidin A inhibited recombinant AfPTP1B-1 more strongly than dephostatin, whereas dephostatin inhibited recombinant AfPTP1B-2 much more strongly than blasticidin A [1]. Blasticidin A inhibited human PTP1B with an IC50 of 27 µM [1].

aflatoxin biosynthesis Aspergillus flavus secondary metabolism PTP1B inhibition

Dephostatin Chemotype SAR: Instability of Parent Compound Drives Requirement for Stabilized Analogs in Extended Assays

Structure-activity relationship studies on dephostatin analogs reveal that the parent compound exhibits limited stability, which has been explicitly documented as a limitation motivating the synthesis of stabilized derivatives [1]. Both the nitroso group and phenolic hydroxyl groups are essential for PTPase inhibitory activity; modifications eliminating either functional group yield inactive analogs [2]. A regioisomer of dephostatin was identified that shows PTPase inhibitory activity equivalent to the parent compound while demonstrating increased stability [1]. Additionally, Et-3,4-dephostatin, a stabilized analog, exhibits selective inhibition of PTP1B and SHPTP-1 while showing ineffective inhibition of CD45 and leukocyte common antigen-related phosphatase [3], indicating that even within the dephostatin chemotype, stability modifications alter isoform selectivity profiles.

structure-activity relationship PTPase inhibition chemical stability analog development

Dephostatin vs. Erbstatin: Opposite Signaling Pathway Modulation via Tyrosine Phosphatase vs. Kinase Inhibition

Dephostatin and erbstatin represent functionally opposite pharmacological tools: dephostatin is a tyrosine phosphatase inhibitor, whereas erbstatin is a tyrosine kinase inhibitor. In PC12h cells, the stabilized dephostatin analog 3,4-dephostatin potentiated NGF-induced morphological differentiation, an effect attributed to inhibition of tyrosine dephosphorylation of MAPK, thereby sustaining MAP kinase activity [1]. Conversely, erbstatin induced morphological apoptosis and internucleosomal DNA fragmentation in mouse leukemia L1210 and human SCLC cells via hydrogen peroxide formation [1]. These compounds produce diametrically opposed cellular outcomes and cannot be substituted for one another in signal transduction studies.

cellular differentiation apoptosis signal transduction PC12 cells

Dephostatin IC50 Variability: Experimental Context-Dependent Potency Across PTP Assay Systems

Reported inhibitory potency for dephostatin varies significantly depending on the PTP source and assay system employed. Against PTPase prepared from human neoplastic T-cell lines, dephostatin exhibits an IC50 of 7.7 µM with competitive inhibition kinetics against substrate [1]. In alternative assay systems, IC50 values of 18 µM have been reported for protein tyrosine phosphatase, with Ki = 1.6 µM for hydrolysis of p-nitrophenyl phosphate [2]. This context-dependent potency profile underscores that dephostatin's apparent activity cannot be extrapolated across PTP isoforms or assay formats without system-specific validation.

PTPase inhibition IC50 variability enzymatic assay cell-based assay

Dephostatin (CAS 151606-30-3): Validated Research Applications Based on Quantitative Comparative Evidence


Vascular Smooth Muscle Electrophysiology: BKCa and VOCC Channel Modulation Studies

Dephostatin is validated for vascular smooth muscle ion channel research requiring PTP inhibition with reduced working concentrations. In BKCa channel studies, dephostatin at 100 µM achieves equivalent inhibition to 1 mM sodium orthovanadate (-80% vs. -81%) [1]. In VOCC current studies, dephostatin at 50 µM produces greater enhancement (+52%) than phenylarsine oxide at 100 µM (+48%) [2]. These concentration advantages reduce compound consumption and minimize potential off-target or solvent effects in patch-clamp electrophysiology experiments.

Mycotoxin Biosynthesis Research: Aflatoxin Regulatory Pathway Dissection

Dephostatin is specifically applicable for aflatoxin biosynthesis studies requiring post-transcriptional or non-aflR-dependent pathway interrogation. In Aspergillus flavus, dephostatin inhibits aflatoxin production without affecting aflR or biosynthetic enzyme mRNA levels, whereas blasticidin A delays aflR expression [3]. This mechanistic distinction makes dephostatin the preferred reagent for experiments designed to distinguish transcriptional versus post-transcriptional regulation of secondary metabolite production.

Neuronal Differentiation and Signal Transduction: MAPK Pathway Sustained Activation Studies

The stabilized dephostatin analog 3,4-dephostatin is validated for NGF-induced neuronal differentiation studies in PC12h cells, where it potentiates morphological differentiation via sustained MAP kinase activity through inhibition of tyrosine dephosphorylation [4]. Researchers should note that parent dephostatin exhibits limited stability; extended-duration differentiation assays should utilize the stabilized analog 3,4-dephostatin, which maintains equivalent PTPase inhibitory activity with improved stability [5].

Short-Duration PTP Enzymatic and Cell-Based Assays Requiring Competitive Inhibitor Mechanism

Dephostatin is appropriate for short-duration enzymatic and cell-based assays where its documented stability limitation does not compromise experimental outcomes. The compound exhibits competitive inhibition kinetics against PTP substrate with IC50 = 7.7 µM against PTPase from human neoplastic T-cell lines [6]. Jurkat cell growth inhibition assays are also validated applications [6]. For assays extending beyond several hours, researchers should consider stabilized analogs such as 3,4-dephostatin or Et-3,4-dephostatin to mitigate stability-related artifacts [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dephostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.